
Samarium;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium zirconium is a compound formed by the combination of the rare-earth element samarium and the transition metal zirconium Samarium, with the atomic number 62, is a lanthanide known for its magnetic properties and applications in various industries Zirconium, with the atomic number 40, is a transition metal known for its corrosion resistance and use in nuclear reactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of samarium zirconium compounds typically involves the reaction of samarium and zirconium precursors under controlled conditions. One common method is the solid-state reaction, where samarium oxide (Sm₂O₃) and zirconium oxide (ZrO₂) are mixed and heated at high temperatures to form the desired compound. The reaction can be represented as follows:
Sm2O3+ZrO2→SmZrO4
Another method involves the use of metal halides. For example, samarium chloride (SmCl₃) and zirconium chloride (ZrCl₄) can be reacted in a solvent such as acetonitrile to form samarium zirconium chloride complexes. The reaction conditions typically involve heating the mixture under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of samarium zirconium compounds may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for precise control over the composition and morphology of the resulting compounds, making them suitable for high-performance applications.
Chemical Reactions Analysis
Types of Reactions
Samarium zirconium compounds can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: Ligand substitution reactions can occur, where ligands in the compound are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of samarium zirconium compounds include halogens (e.g., chlorine, bromine), hydrogen gas, and various organic ligands. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of samarium zirconium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce samarium zirconium oxides, while reduction reactions may yield lower oxidation state compounds.
Scientific Research Applications
Samarium zirconium compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including polymerization and hydrogenation.
Biology: Investigated for potential use in biomedical applications, such as imaging agents and drug delivery systems.
Medicine: Studied for their potential use in cancer treatment, particularly in targeted radiotherapy.
Industry: Used in the production of high-performance materials, such as ceramics and alloys, due to their unique properties.
Mechanism of Action
The mechanism of action of samarium zirconium compounds depends on their specific application. In catalysis, the compound may act as a Lewis acid, facilitating the formation of reactive intermediates. In biomedical applications, the compound may interact with biological molecules through coordination chemistry, leading to specific biological effects. The molecular targets and pathways involved vary depending on the specific application and the nature of the compound.
Comparison with Similar Compounds
Similar Compounds
Samarium Cobalt: Known for its use in high-performance magnets.
Zirconium Oxide: Widely used in ceramics and as a catalyst support.
Samarium Oxide: Used in various chemical reactions and as a catalyst.
Uniqueness
Samarium zirconium compounds are unique due to the combination of properties from both samarium and zirconium
Properties
CAS No. |
91184-89-3 |
|---|---|
Molecular Formula |
SmZr5 |
Molecular Weight |
606.5 g/mol |
IUPAC Name |
samarium;zirconium |
InChI |
InChI=1S/Sm.5Zr |
InChI Key |
XJPUAXZGCBXOIV-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Zr].[Zr].[Zr].[Zr].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)
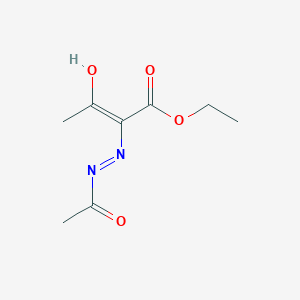
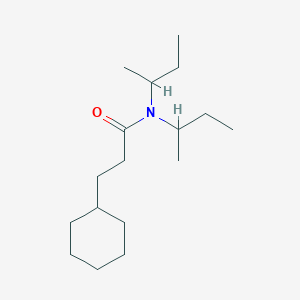
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
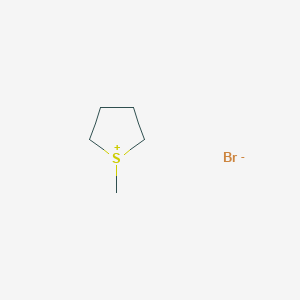
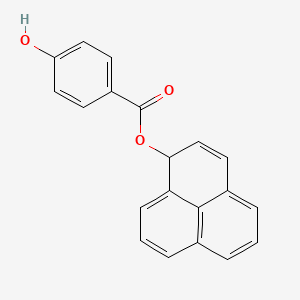

![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)
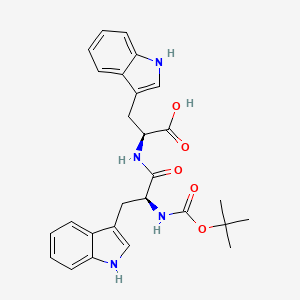
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)


